molecular formula C19H21BClNO3 B7957966 2-Chloro-n-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Chloro-n-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7957966
M. Wt: 357.6 g/mol
InChI Key: KYGWEFZVTBZDRT-UHFFFAOYSA-N
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Description

2-Chloro-n-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative known for its significant applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

2-chloro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BClNO3/c1-18(2)19(3,4)25-20(24-18)13-10-11-16(21)15(12-13)17(23)22-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGWEFZVTBZDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene to form the pinacol ester.

    Chlorination: Introduction of a chlorine atom to the phenyl ring using reagents like thionyl chloride or phosphorus oxychloride.

    Amidation: Coupling of the chlorinated phenylboronic ester with an amine to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound often involves optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The boronic ester can be oxidized to form boronic acids or reduced to form boranes.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, often used in substitution reactions.

    Solvents: Toluene, ethanol, and dimethylformamide (DMF) are commonly used solvents.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Benzamides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-n-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic ester in the Suzuki-Miyaura coupling reaction. The mechanism involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

    Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar structure but lacks the chlorine and amide functionalities.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the phenyl and amide groups.

Uniqueness

2-Chloro-n-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a boronic ester with a chlorinated phenyl ring and an amide group, making it highly versatile in various chemical reactions and applications.

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